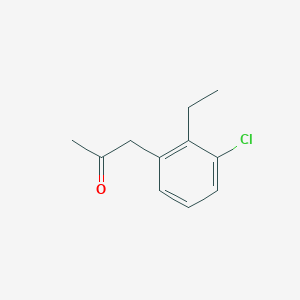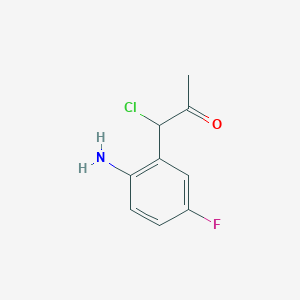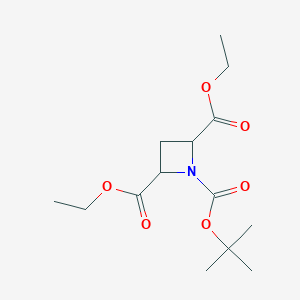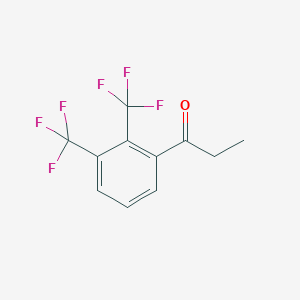![molecular formula C14H12F3NO4 B14071752 2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a trifluoromethyl group and a dioxane ring
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione typically involves the reaction of 4-(trifluoromethyl)aniline with Meldrum’s acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other trifluoromethyl-substituted dioxane derivatives and Meldrum’s acid derivatives Compared to these compounds, 2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione is unique due to its specific substitution pattern and the presence of both the trifluoromethyl group and the dioxane ring
Similar compounds include:
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4/c1-13(2)21-11(19)10(12(20)22-13)7-18-9-5-3-8(4-6-9)14(15,16)17/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUMRPGMWJOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)C(F)(F)F)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)


![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)

![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)






